Cas no 857781-02-3 (4-cyclopentyl-2-ethylbutanoic acid)

4-cyclopentyl-2-ethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopentyl-2-ethylbutanoic acid
- EN300-1840248
- 857781-02-3
-
- Inchi: 1S/C11H20O2/c1-2-10(11(12)13)8-7-9-5-3-4-6-9/h9-10H,2-8H2,1H3,(H,12,13)
- InChI Key: KVGARBCZOOCBFP-UHFFFAOYSA-N
- SMILES: OC(C(CC)CCC1CCCC1)=O
Computed Properties
- Exact Mass: 184.146329876g/mol
- Monoisotopic Mass: 184.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3Ų
4-cyclopentyl-2-ethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840248-5.0g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1840248-1.0g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1840248-0.5g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1840248-5g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1840248-0.05g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1840248-10g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1840248-0.25g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1840248-10.0g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1840248-0.1g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1840248-2.5g |
4-cyclopentyl-2-ethylbutanoic acid |
857781-02-3 | 2.5g |
$1370.0 | 2023-09-19 |
4-cyclopentyl-2-ethylbutanoic acid Related Literature
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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4. Back matter
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on 4-cyclopentyl-2-ethylbutanoic acid
Professional Introduction to 4-cyclopentyl-2-ethylbutanoic Acid (CAS No. 857781-02-3)
4-cyclopentyl-2-ethylbutanoic acid, identified by its CAS number 857781-02-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its cyclopentyl and ethyl substituents on a butanoic acid backbone, has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry.
The molecular structure of 4-cyclopentyl-2-ethylbutanoic acid consists of a five-membered cyclopentyl ring attached to a butanoic acid chain with an ethyl group at the second carbon position. This configuration imparts distinct physicochemical properties, including solubility characteristics and reactivity profiles, which make it a valuable intermediate in various chemical syntheses. The presence of both cyclopentyl and ethyl groups enhances its versatility, allowing for diverse functionalization and modification strategies.
In recent years, 4-cyclopentyl-2-ethylbutanoic acid has been explored in the context of developing novel pharmaceutical agents. Its structural motif is reminiscent of many bioactive molecules, suggesting potential utility in the synthesis of drugs targeting specific biological pathways. For instance, researchers have investigated its derivatives as precursors to nonsteroidal anti-inflammatory agents (NSAIDs) and other therapeutic compounds. The cyclopentyl ring, in particular, is known for its stability and ability to mimic natural biomolecules, making it a preferred scaffold in medicinal chemistry.
The synthesis of 4-cyclopentyl-2-ethylbutanoic acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. One common approach involves the condensation of cyclopentanone with appropriate alkylating agents followed by carboxylation to introduce the carboxylic acid functionality. Advances in catalytic methods have further refined these processes, enabling higher yields and purities. These synthetic methodologies are crucial for ensuring that researchers have access to high-quality starting materials for downstream applications.
From a pharmacological perspective, the derivatives of 4-cyclopentyl-2-ethylbutanoic acid have shown promise in preclinical studies. For example, modifications to the cyclopentyl ring have led to compounds with enhanced binding affinity to certain enzymes and receptors. Such interactions are critical for modulating biological processes and treating various diseases. Additionally, the ethyl group provides a handle for further derivatization, allowing chemists to tailor properties such as metabolic stability and pharmacokinetic profiles.
The compound's role in synthetic chemistry extends beyond pharmaceutical applications. It serves as a key intermediate in the production of specialty chemicals and fine materials. Its unique structure allows for the introduction of diverse functional groups, making it a versatile building block for complex molecular architectures. This adaptability has been leveraged in the development of polymers, agrochemicals, and other industrial products where precise molecular design is essential.
In conclusion, 4-cyclopentyl-2-ethylbutanoic acid (CAS No. 857781-02-3) represents a fascinating compound with broad implications in both academic research and industrial applications. Its structural features offer opportunities for innovation in drug discovery and material science. As research continues to uncover new methodologies for synthesis and functionalization, the potential uses of this compound are likely to expand further, reinforcing its importance in modern chemistry.
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